N,N'-bis(2-chlorophenyl)pentanediamide
Overview
Description
N,N’-bis(2-chlorophenyl)pentanediamide: is an organic compound with the molecular formula C17H16Cl2N2O2 This compound is characterized by the presence of two 2-chlorophenyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-chlorophenyl)pentanediamide typically involves the reaction of 2-chloroaniline with glutaric anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-chlorophenyl)pentanediamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-chlorophenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: N,N’-bis(2-chlorophenyl)pentanediamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: The compound is explored for its potential pharmacological properties. Researchers investigate its activity against various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry: In the industrial sector, N,N’-bis(2-chlorophenyl)pentanediamide is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2-chlorophenyl)pentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N,N’-bis(2-bromophenyl)pentanediamide: Similar structure with bromine atoms instead of chlorine.
N,N’-bis(2-fluorophenyl)pentanediamide: Similar structure with fluorine atoms instead of chlorine.
N,N’-bis(2-methylphenyl)pentanediamide: Similar structure with methyl groups instead of chlorine.
Uniqueness: N,N’-bis(2-chlorophenyl)pentanediamide is unique due to the presence of chlorine atoms, which impart distinct chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. The chlorine atoms also influence the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications.
Properties
IUPAC Name |
N,N'-bis(2-chlorophenyl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-1-3-8-14(12)20-16(22)10-5-11-17(23)21-15-9-4-2-7-13(15)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZASFYJMRFJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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